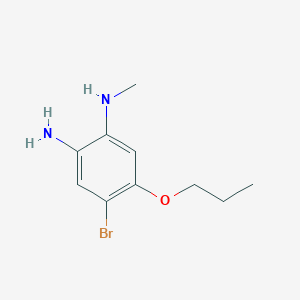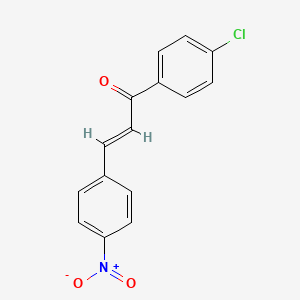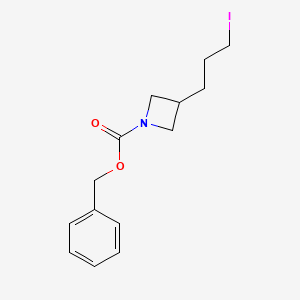
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, also known as R-Cl-MPH, is a synthetic compound that belongs to the class of substituted amphetamines. It is an enantiomer of the compound (S)-1-(2-chlorophenyl)-2-methylpropan-1-amine, which is commonly known as S-Cl-MPH. R-Cl-MPH has been the subject of scientific research due to its potential applications in the treatment of various medical conditions.
Scientific Research Applications
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has been studied for its potential applications in the treatment of various medical conditions such as ADHD, narcolepsy, and obesity. It has been shown to have similar effects to other stimulants such as amphetamine and methylphenidate, which are commonly used to treat these conditions. This compound has also been investigated for its potential use as a cognitive enhancer, with some studies suggesting that it may improve memory and attention.
Mechanism of Action
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation. This compound binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters and leading to their accumulation in the synaptic cleft. This results in increased stimulation of the postsynaptic receptors and the desired effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and respiration, and can cause changes in body temperature and metabolism. It also affects the release of hormones such as cortisol and growth hormone, which can have implications for the long-term use of the drug. This compound has been shown to have both positive and negative effects on mood, depending on the dose and individual response.
Advantages and Limitations for Lab Experiments
(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has several advantages for use in lab experiments. It is a potent and selective stimulant that can be used to manipulate the levels of dopamine and norepinephrine in the brain. It has a relatively long half-life, which allows for sustained effects over several hours. However, this compound also has some limitations. It can be difficult to administer accurately, and its effects can be highly variable between individuals. It can also have unwanted side effects such as anxiety, insomnia, and appetite suppression.
Future Directions
There are several future directions for research on (R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. One area of interest is its potential use as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with aging and neurological disorders such as Alzheimer's disease. Another area of research is the development of novel analogs of this compound with improved pharmacological properties. Finally, there is a need for further investigation into the long-term effects of this compound use, particularly with regard to its potential for addiction and abuse.
Conclusion:
This compound is a synthetic compound with potential applications in the treatment of various medical conditions and as a cognitive enhancer. It works by increasing the levels of dopamine and norepinephrine in the brain, leading to increased stimulation of the postsynaptic receptors. This compound has several advantages for use in lab experiments, but also has some limitations and unwanted side effects. There are several future directions for research on this compound, including its potential use as a cognitive enhancer and the development of novel analogs with improved pharmacological properties.
properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBJTWMFXJYTLE-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3366499.png)



![(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide](/img/structure/B3366524.png)


![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)